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molecular formula C10H18O B3018579 3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde CAS No. 1404379-03-8

3-(2,2-Dimethylpropyl)cyclobutane-1-carbaldehyde

Cat. No. B3018579
M. Wt: 154.253
InChI Key: IXXCSDOJDCPNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604069B2

Procedure details

To a solution of N-methoxy-N-methyl-3-(2,2-dimethylpropyl)cyclobutanecarboxamide (95.2 g) in toluene (330 mL) was added diisobutylaluminum hydride (1.0M in toluene) (486 mL) dropwise at −78° C. After the mixture was stirred at −78° C. for 3 hr, 1.5 M sulfuric acid (648 mL) was added dropwise to the mixture at ice temperature. The mixture was extracted with toluene and the combined organic layer was washed with 1 M sulfuric acid, water and brine, then dried over sodium sulfate. The sodium sulfate was filtered off and the filtrate comprising the title compound was used in the next step.
Name
N-methoxy-N-methyl-3-(2,2-dimethylpropyl)cyclobutanecarboxamide
Quantity
95.2 g
Type
reactant
Reaction Step One
Quantity
486 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
648 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([CH:6]1[CH2:9][CH:8]([CH2:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7]1)=[O:5].[H-].C([Al+]CC(C)C)C(C)C.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[CH3:12][C:11]([CH3:14])([CH3:13])[CH2:10][CH:8]1[CH2:7][CH:6]([CH:4]=[O:5])[CH2:9]1 |f:1.2|

Inputs

Step One
Name
N-methoxy-N-methyl-3-(2,2-dimethylpropyl)cyclobutanecarboxamide
Quantity
95.2 g
Type
reactant
Smiles
CON(C(=O)C1CC(C1)CC(C)(C)C)C
Name
Quantity
486 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
330 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
648 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred at −78° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with toluene
WASH
Type
WASH
Details
the combined organic layer was washed with 1 M sulfuric acid, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The sodium sulfate was filtered off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC(CC1CC(C1)C=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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